4-chloro-6-(propan-2-yl)-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one
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Overview
Description
4-chloro-6-(propan-2-yl)-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrrole ring, with a chlorine atom at the 4-position and an isopropyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-(propan-2-yl)-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final cyclization step to form the pyrrolopyridine core often requires the use of strong acids or bases and elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the application of advanced purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-(propan-2-yl)-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups, leading to a diverse array of functionalized pyrrolopyridines .
Scientific Research Applications
4-chloro-6-(propan-2-yl)-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one has several scientific research applications:
Mechanism of Action
The mechanism by which 4-chloro-6-(propan-2-yl)-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolopyridines and related heterocycles, such as:
- 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
- 6-chloro-4-(furan-2-yl)-9H-pyrimido[4,5-b]indole
- 2-(6-chloro-4-(furan-2-yl)-9H-pyrimido[4,5-b]indol-9-yl)-5-(hydroxymethyl)-tetrahydrofuran-3,4-diols .
Uniqueness
What sets 4-chloro-6-(propan-2-yl)-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one apart is its specific substitution pattern and the presence of both chlorine and isopropyl groups, which confer unique chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for further research and development .
Properties
CAS No. |
2138303-50-9 |
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Molecular Formula |
C10H11ClN2O |
Molecular Weight |
210.66 g/mol |
IUPAC Name |
4-chloro-6-propan-2-yl-5H-pyrrolo[3,4-b]pyridin-7-one |
InChI |
InChI=1S/C10H11ClN2O/c1-6(2)13-5-7-8(11)3-4-12-9(7)10(13)14/h3-4,6H,5H2,1-2H3 |
InChI Key |
CYGNWWYGWDDTNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC2=C(C=CN=C2C1=O)Cl |
Purity |
95 |
Origin of Product |
United States |
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